molecular formula C11H12N2O2S B5618944 (Z)-Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate

(Z)-Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate

Cat. No.: B5618944
M. Wt: 236.29 g/mol
InChI Key: GBRLJASBMJWAOD-GQCTYLIASA-N
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Description

(Z)-Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate: is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes an amino group, a cyano group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiophene ring, followed by the introduction of the amino, cyano, and carboxylate ester groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry: The compound’s unique structure and reactivity make it a valuable intermediate in organic synthesis. It can be used to create complex molecules for research and development in various chemical industries.

Biology: In biological research, the compound may serve as a building block for designing molecules with potential biological activity. Its derivatives could be explored for their interactions with biological targets, such as enzymes or receptors.

Medicine: The compound and its derivatives may have potential applications in medicinal chemistry. Researchers can investigate their pharmacological properties, including their ability to modulate specific biological pathways or act as therapeutic agents.

Industry: In the industrial sector, the compound can be utilized in the development of advanced materials, such as polymers or coatings. Its unique properties may contribute to the performance and functionality of these materials.

Mechanism of Action

The mechanism by which (Z)-Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

    2-Amino-5-chlorophenol: A compound with a similar amino group but different substituents on the aromatic ring.

    2-Hydroxy-2-methylpropiophenone: A compound with a similar ester group but different core structure.

    Dichloroaniline: Compounds with similar aromatic ring structures but different substituents.

Uniqueness: What sets (Z)-Methyl 2-amino-5-(1-cyanoprop-1-en-2-yl)-4-methylthiophene-3-carboxylate apart is its combination of functional groups and the thiophene ring

Properties

IUPAC Name

methyl 2-amino-5-[(E)-1-cyanoprop-1-en-2-yl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c1-6(4-5-12)9-7(2)8(10(13)16-9)11(14)15-3/h4H,13H2,1-3H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRLJASBMJWAOD-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=C1C(=O)OC)N)/C(=C/C#N)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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